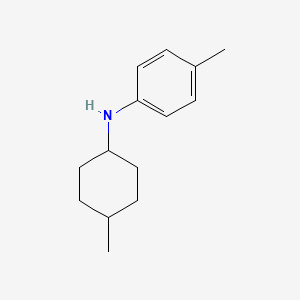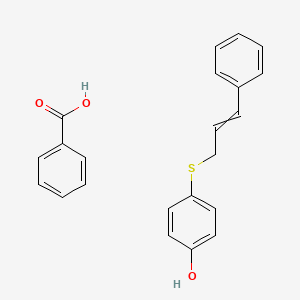
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol is a compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. This compound is notable for its unique structure, which includes a benzoic acid moiety and a phenylprop-2-enylsulfanyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and biological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
The synthesis of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable in the development of pharmaceuticals and therapeutic agents . Additionally, this compound is used in the industry for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol involves its interaction with molecular targets and pathways in biological systems. Phenolic compounds exert their effects through various mechanisms, including the modulation of enzyme activity, interaction with cellular receptors, and scavenging of free radicals. These interactions lead to the compound’s antioxidant and antimicrobial properties, which are beneficial in preventing oxidative stress and microbial infections .
Comparaison Avec Des Composés Similaires
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be compared with other similar phenolic compounds, such as hydroxybenzoic acids and cinnamic acids. These compounds share similar structural features, including the presence of hydroxyl groups attached to aromatic rings. the unique combination of the benzoic acid moiety and the phenylprop-2-enylsulfanyl group in this compound distinguishes it from other phenolic compounds. This unique structure contributes to its specific chemical properties and biological activities .
Similar Compounds
- Hydroxybenzoic acids
- Cinnamic acids
- Phenolic aldehydes
- Acetophenones
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
143827-67-2 |
|---|---|
Formule moléculaire |
C22H20O3S |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol |
InChI |
InChI=1S/C15H14OS.C7H6O2/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13;8-7(9)6-4-2-1-3-5-6/h1-11,16H,12H2;1-5H,(H,8,9) |
Clé InChI |
PEOKECORJLPPAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


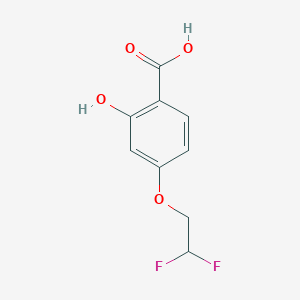

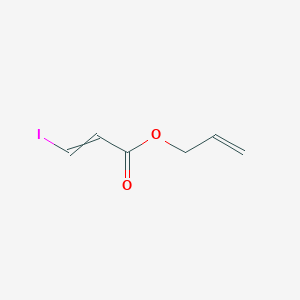
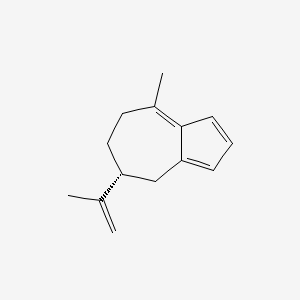
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)

![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
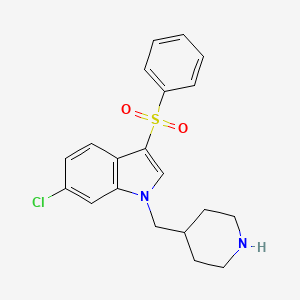
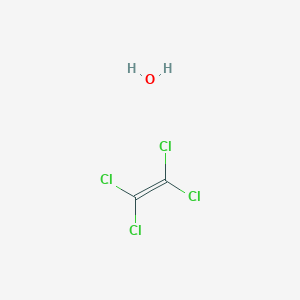
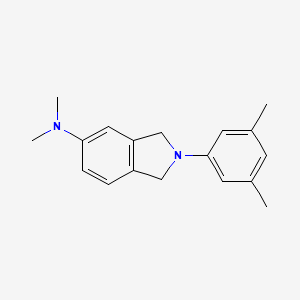
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
